N-Phenylpyridin-2(1H)-one, also known as 1-phenylpyridin-2-one, is an organic compound characterized by a pyridine ring substituted with a phenyl group and a carbonyl group at the 2-position. Its molecular formula is C₁₁H₉NO, and it features a nitrogen atom in the pyridine ring, contributing to its unique chemical properties. The compound is of interest in medicinal chemistry due to its structural similarity to various biologically active molecules.
N-Phenylpyridin-2(1H)-one and its derivatives have exhibited various biological activities, including:
Several methods exist for synthesizing N-Phenylpyridin-2(1H)-one:
N-Phenylpyridin-2(1H)-one has several applications:
Interaction studies involving N-Phenylpyridin-2(1H)-one focus on its binding affinity with biological targets:
Several compounds share structural similarities with N-Phenylpyridin-2(1H)-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminopyridine | Pyridine derivative | Exhibits strong nucleophilicity due to amino group. |
| 4-Pyridone | Pyridine derivative | Known for tautomerism; exists as keto-enol forms. |
| Phenazopyridine | Azo dye | Known for local analgesic properties; used in medicine. |
| 3-Hydroxypyridinone | Hydroxy derivative | Exhibits different reactivity patterns due to hydroxyl group. |
N-Phenylpyridin-2(1H)-one stands out due to its specific substitution pattern and resultant biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry. Its versatility in
N-Phenylpyridin-2(1H)-one (C₁₁H₉NO) has a molecular weight of 171.19 g/mol and exhibits planar geometry due to conjugation between the pyridone oxygen and aromatic system. Key descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 1-phenylpyridin-2-one |
| SMILES | C1=CC=C(C=C1)N2C=CC=CC2=O |
| InChI Key | HQWNTNFZAGSJAX-UHFFFAOYSA-N |
| Melting Point | 102–104°C (literature) |
| Solubility | Soluble in DMSO, chloroform |
X-ray crystallography confirms intramolecular hydrogen bonding between the carbonyl oxygen (O1) and adjacent hydrogen (H3), stabilizing the lactam structure.